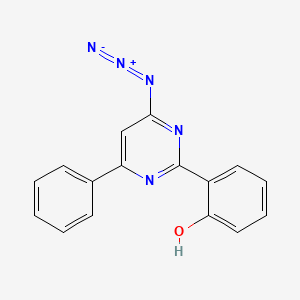![molecular formula C14H15NO2 B14392777 (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol CAS No. 88390-19-6](/img/structure/B14392777.png)
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: is a chiral compound that features a pyridine ring substituted with a phenyl group and an oxypropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.
Oxypropanol Introduction: The oxypropanol moiety can be introduced through an etherification reaction, where the pyridine derivative reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol can be oxidized to form a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, where the pyridine ring is hydrogenated to form a piperidine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-[(6-Methylpyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
(2R)-2-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Similar structure but with a chlorine atom instead of a phenyl group.
(2R)-2-[(6-Methoxypyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methoxy group instead of a phenyl group.
Uniqueness
- The presence of the phenyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
- The compound’s chiral nature allows for enantioselective interactions, which can be crucial in medicinal chemistry for developing specific and potent drugs.
Eigenschaften
CAS-Nummer |
88390-19-6 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(2R)-2-(6-phenylpyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H15NO2/c1-11(10-16)17-14-9-5-8-13(15-14)12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
JBAKLUTUKWQMRS-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CO)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(CO)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


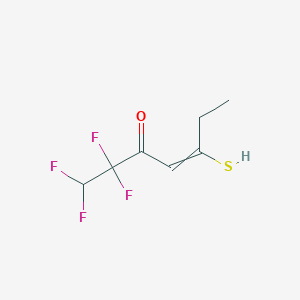
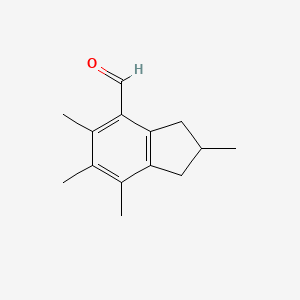
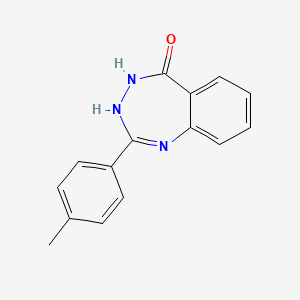
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
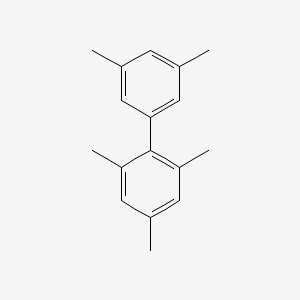
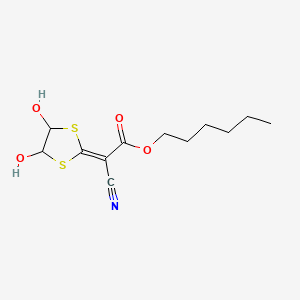
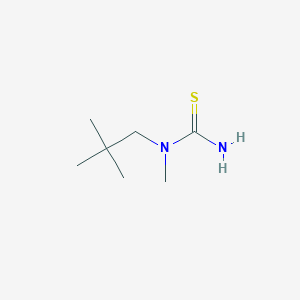

![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)


![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
